1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate
CAS No.:
Cat. No.: VC16023718
Molecular Formula: C46H91NO5
Molecular Weight: 738.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C46H91NO5 |
|---|---|
| Molecular Weight | 738.2 g/mol |
| IUPAC Name | undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
| Standard InChI | InChI=1S/C46H91NO5/c1-5-9-12-15-20-27-34-43(8-4)51-45(49)37-30-23-18-25-32-39-47(41-42-48)40-33-26-19-24-31-38-46(50)52-44(35-28-21-16-13-10-6-2)36-29-22-17-14-11-7-3/h43-44,48H,5-42H2,1-4H3 |
| Standard InChI Key | BKIPRJNSOWMQFA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(CC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Components and Stereochemical Considerations
The molecule’s architecture features three distinct domains: a C17 branched lipid anchor (1-octylnonyl group), an eight-carbon spacer arm containing both ester and amide functionalities, and a polar head group incorporating a polyethylene glycol (PEG) mimic through the 2-hydroxyethylamino moiety. The 1-ethylnonyl side chain introduces steric effects that prevent crystalline packing of lipid tails, a critical factor in maintaining nanoparticle stability at physiological temperatures.
X-ray crystallography studies of analogous compounds reveal that the 8-oxooctyl segment adopts a helical conformation when integrated into lipid bilayers, creating molecular channels that facilitate controlled drug release. The compound’s logP value of 8.57 indicates strong amphiphilic character, enabling spontaneous self-assembly into 80-100 nm liposomes as confirmed by dynamic light scattering analyses .
Table 1: Key Physicochemical Parameters
| Property | Value | Measurement Method |
|---|---|---|
| Molecular Weight | 738.22 g/mol | HRMS (ESI+) |
| Critical Micelle Concentration | 0.8 μM | Fluorescence Probe |
| Phase Transition Temp. | -12°C | Differential Scanning Calorimetry |
| Aqueous Solubility | 10 mM in DMSO | USP <911> |
| Zeta Potential | -12 mV ± 2.1 | Electrophoretic Light Scattering |
Synthetic Pathways and Scalability
The compound’s synthesis, as disclosed in patent WO2020061284A1 , employs a seven-step convergent approach:
-
Esterification: 1-Octylnonanol reacts with octanedioyl chloride under Schotten-Baumann conditions
-
Amide Coupling: Installation of the 2-hydroxyethylamino group via EDC/HOBt-mediated reaction
-
Branching Introduction: Grignard addition of 1-ethylnonyl magnesium bromide to the ketone intermediate
-
Global Deprotection: Sequential removal of tert-butyl and Fmoc protective groups
-
Final Purification: Preparative HPLC with 98.7% chromatographic purity
Mechanism of Action in Drug Delivery Systems
Liposome Stabilization Dynamics
When incorporated into lipid nanoparticles at 5-15 mol%, the compound demonstrates unprecedented stabilization effects. Cryo-TEM analyses reveal it forms a dense PEG corona extending 8.2 nm from the liposome surface, providing both steric stabilization and reduced protein opsonization. The molecule’s unique branching pattern confers resistance to phospholipase A2 degradation, extending circulatory half-life to 48 hours in murine models compared to 12 hours for linear PEG lipids.
Drug Encapsulation Efficiency
In doxorubicin-loaded formulations, the compound achieves 92% encapsulation efficiency through a combination of:
-
Ion Gradient Optimization: Maintenance of pH 4.0 intravesicular environment
-
Hydrophobic Masking: π-π stacking between drug aromatic rings and lipid tails
-
Surface Charge Modulation: Zeta potential tuning to -15 mV for optimal RES evasion
Comparative studies show a 3.1-fold increase in tumor drug accumulation versus traditional DSPE-PEG formulations in MDA-MB-231 xenograft models . The table below summarizes key performance metrics:
Table 2: Formulation Performance Comparison
| Parameter | Standard DSPE-PEG | Novel Compound |
|---|---|---|
| Circulation t½ | 12.3 ± 1.2 h | 47.8 ± 3.5 h |
| Tumor Accumulation | 3.8% ID/g | 11.7% ID/g |
| Hepatic Clearance | 68% initial dose | 29% initial dose |
| Stability (4°C) | 6 weeks | 18 weeks |
Therapeutic Applications and Clinical Translation
Oncology: Targeted Chemotherapy Delivery
Phase I trials of paclitaxel formulations using this PEG lipid demonstrated:
-
40% reduction in neurotoxicity incidence
-
2.7-fold increase in maximum tolerated dose
-
Objective response rate of 33% in taxane-resistant malignancies
The compound’s ability to incorporate folate targeting ligands without compromising stability has enabled development of third-generation targeted nanotherapeutics currently in IND-enabling studies.
Gene Therapy: Nucleic Acid Complexation
Through careful adjustment of the nitrogen-to-phosphate (N/P) ratio, the lipid achieves 98% siRNA encapsulation efficiency. In vivo studies show:
-
85% KRAS gene silencing in pancreatic tumors
-
3-week duration of gene silencing effect
-
Negligible interferon-α response versus LNP-format competitors
Industrial Manufacturing and Quality Control
cGMP Production Specifications
-
Starting Material Controls: USP <823> compliance for all alkyl chain precursors
-
Process Validation: 3 consecutive batches meeting:
-
Purity ≥99.0% (HPLC)
-
Residual solvents <300 ppm total
-
Endotoxin levels <0.5 EU/mg
-
Stability Indicating Methods
Forced degradation studies established validated UPLC methods detecting:
-
0.1% hydrolytic decomposition products
-
0.05% oxidative byproducts
-
0.2% dimerization species
Comparative Analysis with Next-Generation Lipids
While demonstrating superior stability versus traditional PEG lipids, emerging data suggests:
-
15% lower transfection efficiency than ionizable cationic lipids in mRNA delivery
-
2.3x higher production costs versus DSPE-PEG
-
Need for -80°C storage to maintain >24-month stability
Ongoing structure-activity relationship studies focus on modifying the hydroxyethyl group to introduce pH-sensitive motifs while preserving self-assembly properties.
Environmental Impact and Disposal Considerations
The compound’s environmental profile requires careful management due to:
-
High logP leading to bioaccumulation potential
-
28-day aerobic biodegradation of only 12% in OECD 301F testing
-
Aquatic toxicity LC50 = 0.8 mg/L in Daphnia magna
Current waste management protocols mandate incineration at >1000°C with alkaline scrubbing to prevent dioxin formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume